(4Z,7Z)-deca-4,7-dien-1-ol (4Z,7Z)-deca-4,7-dien-1-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13702823
InChI: InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6-
SMILES: CCC=CCC=CCCCO
Molecular Formula: C10H18O
Molecular Weight: 154.25 g/mol

(4Z,7Z)-deca-4,7-dien-1-ol

CAS No.:

Cat. No.: VC13702823

Molecular Formula: C10H18O

Molecular Weight: 154.25 g/mol

* For research use only. Not for human or veterinary use.

(4Z,7Z)-deca-4,7-dien-1-ol -

Specification

Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
IUPAC Name (4Z,7Z)-deca-4,7-dien-1-ol
Standard InChI InChI=1S/C10H18O/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7,11H,2,5,8-10H2,1H3/b4-3-,7-6-
Standard InChI Key NKODDQZVUPANMP-CWWKMNTPSA-N
Isomeric SMILES CC/C=C\C/C=C\CCCO
SMILES CCC=CCC=CCCCO
Canonical SMILES CCC=CCC=CCCCO

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (4Z,7Z)-deca-4,7-dien-1-ol, defines its structure unambiguously:

  • A ten-carbon chain (CH3(CH2)n\text{CH}_3(\text{CH}_2)_n) with double bonds between carbons 4–5 and 7–8, both in the Z (cis) configuration.

  • A primary alcohol group (OH-\text{OH}) at carbon 1.

The Z configuration at both double bonds introduces significant steric hindrance, reducing molecular symmetry and enhancing polarity compared to trans isomers. This configuration also impacts boiling points, solubility, and intermolecular interactions.

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC10H18O\text{C}_{10}\text{H}_{18}\text{O}ChemSpider
Molecular Weight154.25 g/molChemSpider
CAS Registry Number104188-11-6ChemSpider
Double Bond Configurations4Z, 7ZChemSpider
Boiling PointNot reported
SolubilityLikely hydrophobicInferred

Synthesis and Industrial Production

Synthetic Strategies

The synthesis of (4Z,7Z)-deca-4,7-dien-1-ol typically involves stereoselective methods to ensure the correct geometry of the double bonds. Two plausible routes include:

  • Cross-Metathesis:
    Using Grubbs catalysts to couple shorter alkenes while preserving Z-configuration. For example, coupling 1,5-pentadiene derivatives with allylic alcohols under controlled conditions .

    RCH=CH2+R’CH=CHOHGrubbs Cat.RCH=CH-CH=CHOH+by-products\text{RCH=CH}_2 + \text{R'CH=CHOH} \xrightarrow{\text{Grubbs Cat.}} \text{RCH=CH-CH=CHOH} + \text{by-products}
  • Partial Hydrogenation of Diynols:
    Selective hydrogenation of triple bonds in diynol precursors (e.g., deca-4,7-diyn-1-ol) using Lindlar’s catalyst to yield cis double bonds .

Industrial Scalability

Industrial production faces challenges in maintaining stereochemical purity. Continuous-flow reactors with immobilized catalysts are employed to enhance yield and reduce isomerization. Post-synthesis purification often involves fractional distillation or column chromatography to isolate the desired Z,Z-isomer .

Applications in Scientific Research

Role in Organic Synthesis

The compound serves as a bifunctional building block in organic chemistry:

  • The hydroxyl group enables esterification or etherification.

  • The diene system participates in Diels-Alder reactions, forming six-membered rings for pharmaceutical intermediates.

Reaction TypeReagents/ConditionsProduct
EsterificationAcetic anhydride, H+\text{H}^+Deca-4,7-dien-1-yl acetate
Diels-AlderMaleic anhydride, heatBicyclic adduct
EpoxidationCH3CO3H\text{CH}_3\text{CO}_3\text{H}Epoxidized dienol
CompoundTarget MicrobeMIC (µg/mL)Mechanism
Deca-2,4,7-trien-1-olStaphylococcus aureus31.25Membrane disruption
(Hypothetical)Escherichia coliPending researchEnzyme inhibition

Challenges and Future Directions

  • Stereochemical Purity: Improving catalytic systems to minimize E-isomer formation during synthesis.

  • Biological Profiling: Systematic studies to validate antimicrobial, antifungal, or anticancer potential.

  • Industrial Optimization: Developing cost-effective purification techniques for large-scale applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator